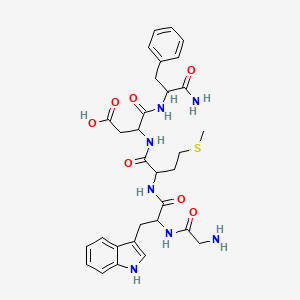

H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2

Description

Properties

IUPAC Name |

3-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N7O7S/c1-46-12-11-22(36-30(44)24(35-26(39)16-32)14-19-17-34-21-10-6-5-9-20(19)21)29(43)38-25(15-27(40)41)31(45)37-23(28(33)42)13-18-7-3-2-4-8-18/h2-10,17,22-25,34H,11-16,32H2,1H3,(H2,33,42)(H,35,39)(H,36,44)(H,37,45)(H,38,43)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNHQKAXUWFRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2

Strategies in Solid-Phase Peptide Synthesis (SPPS) for Oligopeptides

SPPS is the cornerstone of modern peptide synthesis, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble polymer resin. creative-peptides.com For a C-terminally amidated peptide like H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, the synthesis typically begins on a specialized resin, such as Rink Amide resin, which yields the desired C-terminal amide upon final cleavage. peptide.com

Fmoc/tBu and Boc-based Approaches and Adaptations

Two primary chemical strategies dominate SPPS: the Fmoc/tBu (base/acid labile) and the Boc/Bzl (acid/strong acid labile) approaches. americanpeptidesociety.org The choice between them depends on the peptide sequence and desired final product.

The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis. rsc.org It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for the semi-permanent protection of reactive amino acid side chains. nih.govnih.gov The synthesis cycle involves:

Deprotection: Removal of the N-terminal Fmoc group with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org

Washing: Rinsing the resin to remove the deprotection reagents and byproducts.

Coupling: Adding the next Nα-Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate peptide bond formation.

Washing: Rinsing the resin to remove excess reagents and byproducts, leaving the newly elongated peptide chain ready for the next cycle. peptide.com

The Boc/Bzl strategy is an older, yet still valuable, method. It uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. seplite.com The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors requires a very strong acid, such as hydrogen fluoride (B91410) (HF). nih.govseplite.com While the conditions are harsher, the Boc strategy can be advantageous for certain sequences prone to side reactions like racemization under the basic conditions of Fmoc deprotection. americanpeptidesociety.org

For the target peptide, the Fmoc/tBu strategy on a Rink Amide resin is a suitable and common approach. The synthesis would proceed linearly from the C-terminus, starting with the attachment of Fmoc-DL-Phe-OH to the resin, followed by sequential coupling of Fmoc-DL-Asp(OtBu)-OH, Fmoc-DL-Met-OH, Fmoc-DL-Trp(Boc)-OH, and Fmoc-Gly-OH.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Condition | Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 20-50% TFA in DCM) seplite.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage | Strong Acid (e.g., TFA cocktail) | Very Strong Acid (e.g., HF, TFMSA) seplite.com |

| Key Advantage | Milder conditions, orthogonal protection. americanpeptidesociety.orgnih.gov | Can be better for base-sensitive sequences. americanpeptidesociety.org |

| Key Disadvantage | Base-lability can cause side reactions (e.g., aspartimide formation). nih.gov | Harsh final cleavage, repetitive acid treatment. nih.gov |

Challenges in Incorporating DL-Amino Acids in Peptide Synthesis

The synthesis of this compound is fundamentally complicated by the use of four racemic amino acids. This results in a synthetic product that is not a single compound but a complex mixture of 2^4 = 16 distinct diastereomers.

Control of Stereochemical Purity During Coupling and Peptide Bond Formation

A primary challenge in any peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. americanpeptidesociety.org This side reaction can occur during the activation of the carboxyl group, which can lead to the formation of an intermediate oxazolone (B7731731) that is susceptible to epimerization. unive.it

When intentionally using DL-amino acids, the goal shifts from preventing racemization to ensuring that no additional racemization occurs and that there is no significant kinetic resolution. Kinetic resolution is a phenomenon where one enantiomer (e.g., the L-isomer) reacts faster than the other (the D-isomer), which would lead to a non-equimolar incorporation of the two stereoisomers into the growing peptide chains. nih.govacs.org This would skew the distribution of the final 16 diastereomers, making the mixture's composition unpredictable. The chiral environment of the growing peptide chain can influence the coupling rates of the incoming D- and L-amino acids, potentially favoring one over the other.

Optimization of Reaction Conditions for Yield and Stereoselectivity

To ensure high yields and minimize stereochemical bias, reaction conditions must be carefully optimized. Key factors include the choice of coupling reagents, additives, solvents, and temperature.

Coupling Reagents: Modern coupling reagents are designed to maximize efficiency and suppress racemization. americanpeptidesociety.org They are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. jpt.com

Carbodiimides like DCC and DIC are effective but often require an additive to prevent racemization. bachem.com

Uronium/Aminium salts like HBTU, HATU, and COMU are highly efficient and generally have a lower risk of racemization, making them popular choices. bachem.comacs.org

Additives such as HOBt and OxymaPure are incorporated into the coupling step to act as activated esters, which are less prone to racemization than the intermediates formed by coupling reagents alone. americanpeptidesociety.orgbachem.com

Lowering the reaction temperature can also help limit racemization, although this may slow down the coupling reaction. researchgate.net The choice of solvent can also play a role, as more polar solvents may favor racemization. unive.it For the synthesis of a peptide with DL-amino acids, the ideal conditions would promote rapid and complete coupling while exhibiting minimal preference for either the D- or L-enantiomer of the incoming amino acid.

| Reagent Class | Examples | Characteristics Regarding Racemization |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Effective but can cause significant racemization without additives. bachem.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. jpt.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient with a good balance of reactivity and low racemization, especially HATU and COMU. acs.org |

| Additives | HOBt, HOAt, OxymaPure | Added to carbodiimide (B86325) or other couplings to suppress racemization by forming less reactive, more stable active esters. bachem.com |

Purification Techniques for Complex Synthetic Peptide Mixtures

Following synthesis and cleavage from the resin, the crude product is a complex mixture containing not only the 16 target diastereomers but also synthesis-related impurities like deletion sequences (where a coupling step failed) and truncated peptides. polypeptide.comresearchgate.net The separation of this mixture is a significant challenge.

Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess different physical and chemical properties. dntb.gov.ua This crucial difference allows them to be separated by standard chromatographic techniques. dntb.gov.uanih.gov

Ion-Exchange Chromatography (IEC) can be used as a complementary purification technique. nih.govwaters.com IEC separates molecules based on their net charge at a given pH. bio-works.com Since the target peptide contains an aspartic acid residue, its charge will be pH-dependent, making IEC a viable option, particularly as an initial "capturing" step to remove the bulk of impurities before a final "polishing" step with RP-HPLC. polypeptide.comdownstreamcolumn.com Combining two different chromatographic principles, such as IEC and RP-HPLC, provides significantly greater resolving power than using a single method alone. nih.govdownstreamcolumn.com

Even with optimized techniques, achieving baseline separation of all 16 closely related diastereomers in a single chromatographic run is exceptionally difficult and may not be feasible. nih.gov The result is often the isolation of specific isomers or small groups of co-eluting isomers. iu.edu

| Technique | Separation Principle | Application to Diastereomer Mixture |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary method; separates diastereomers based on subtle differences in their 3D structure and interaction with the nonpolar stationary phase. nih.gov |

| Ion-Exchange Chromatography (IEC) | Net Charge | Complementary method, useful for initial purification or "capturing" step, separating based on charge differences imparted by residues like Asp. nih.govwaters.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Generally not effective for separating diastereomers of the same peptide, but can remove larger or smaller impurities (e.g., polymers or truncated sequences). thermofisher.com |

| Capillary Electrophoresis (CE) | Charge-to-mass ratio / Hydrodynamic radius | Offers very high resolving power and can be effective for separating diastereomers, though less common for preparative scale. dntb.gov.uanih.gov |

Advanced Chromatographic Separations for Stereoisomers and Impurities

The synthesis of a complex peptide such as this compound, which contains multiple chiral centers (Trp, Met, Asp, and Phe), inevitably yields a mixture of diastereomers. These stereoisomers, along with other process-related impurities, pose a significant purification challenge due to their similar physicochemical properties. dntb.gov.ua High-performance liquid chromatography (HPLC) is the predominant and most effective method for the analytical and preparative separation of these closely related peptide species. dntb.gov.uanih.gov Both reversed-phase HPLC (RP-HPLC) on achiral stationary phases and, more specifically, chiral chromatography are employed to resolve these complex mixtures. nih.gov

Chiral Stationary Phases (CSPs)

Direct separation of stereoisomers is most effectively achieved using chiral stationary phases (CSPs) that can selectively interact with different enantiomers or diastereomers. For peptides, several classes of CSPs have proven effective.

Cinchona Alkaloid-Based Zwitterionic CSPs: Zwitterionic ion-exchanger CSPs derived from Cinchona alkaloids, such as quinine (B1679958) and quinidine, are capable of resolving non-derivatized amino acids and short peptides. nih.govchiraltech.com The separation mechanism involves multiple interactions, including ion-pairing, hydrogen bonding, and π-π stacking, between the ampholytic chiral selector and the zwitterionic peptide analytes. nih.gov The mobile phase, typically a polar ionic mode (PIM) system, consists of solvents like methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) with acidic and basic additives to control ionization and retention. chiraltech.comnih.gov The choice of solvent, additives, and their concentrations are critical for optimizing selectivity. bohrium.com For instance, MeCN tends to strengthen ionic interactions, while MeOH can weaken hydrogen bonding, and their ratio is adjusted to achieve the desired resolution. nih.gov

| CSP Type | Typical Mobile Phase | Separation Principle | Applicability |

|---|---|---|---|

| Cinchona Alkaloid-Based Zwitterionic (e.g., ZWIX(+)/ZWIX(-)) | MeOH/MeCN with acid (e.g., Formic Acid) and base (e.g., Diethylamine) additives | Double ion-pairing, H-bonding, π-π interactions | Direct resolution of non-derivatized peptide diastereomers |

Crown-Ether-Based CSPs: Chiral stationary phases incorporating crown ethers are particularly effective for recognizing and separating compounds with primary amino groups, such as the N-terminus of a peptide. mdpi.comnih.gov The chiral cavity of the crown ether forms diastereomeric complexes with the protonated N-terminal ammonium (B1175870) group (-NH₃⁺) of the peptide stereoisomers, leading to differential retention. mdpi.comnih.gov The strength of this interaction and the resulting separation are highly dependent on the mobile phase composition. mdpi.com

Detailed research on the separation of a tripeptide diastereomer, L-Asn-D-Trp-L-Phe-NH₂, using a (S)-3,3′-diphenyl-1,1′-binaphthyl-20-crown-6-ether column (CR-I(+)) demonstrates the critical role of mobile phase optimization. mdpi.comresearchgate.net A significant improvement in separation was achieved by modifying the organic solvent ratio in the perchloric acid-based mobile phase. mdpi.com This approach is directly relevant for resolving the diastereomers of this compound, which also possesses a free N-terminal amine.

| Mobile Phase (Perchloric Acid (pH 1.0)/ACN/MeOH, v/v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 15/25/60 | 2.6 | 3.4 | ~1.3 | < 1.0 (Poor) |

| 50/15/35 | 6.2 | 18.2 | ~2.9 | 6.28 (Excellent) |

Reversed-Phase HPLC for Diastereomer and Impurity Separation

While chiral columns offer direct stereoisomer resolution, conventional reversed-phase HPLC (RP-HPLC) on achiral columns (e.g., C18) is a powerful tool for separating both diastereomers and other synthesis-related impurities. nih.govmtoz-biolabs.com Diastereomers often exhibit subtle differences in conformation and hydrophobicity, which can be exploited for separation on a high-efficiency RP column with an optimized gradient. nih.govresearchgate.net The presence of a D-amino acid in an L-peptide sequence can alter the peptide's secondary structure and its interaction with the stationary phase, enabling separation. nih.gov

Common impurities in solid-phase peptide synthesis (SPPS) include deletion sequences, truncated peptides, and products with modified amino acid side chains or incompletely removed protecting groups. lcms.cz For this compound, potential side-products could involve oxidation of the methionine residue or modification of the tryptophan indole (B1671886) ring. RP-HPLC coupled with UV detection (typically at 214-220 nm for the peptide backbone) and mass spectrometry (MS) is the standard for purity assessment and impurity profiling. creative-proteomics.comthermofisher.com

Confirmation of Stereochemical Identity

The definitive identification of separated stereoisomers often requires additional analytical techniques. A robust method involves spiking the analyte mixture with synthesized, isotopically labeled standards of the putative diastereomers. nih.govresearchgate.net Co-elution of an unknown peak with a heavy-isotope labeled standard in a high-resolution LC-MS system provides strong evidence for its stereochemical identity. nih.gov This approach is crucial for validating the stereochemistry of the final peptide product and confirming the identity of stereoisomeric impurities. nih.govresearchgate.net

Advanced Analytical Characterization of H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2 and Its Stereoisomers

Mass Spectrometry-Based Techniques for Sequence and Isomer Identification

Mass spectrometry (MS) is an indispensable tool for peptide analysis, offering high sensitivity and accuracy in determining molecular weights and sequences. mtoz-biolabs.comcreative-proteomics.com Various MS-based methods are employed to characterize H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 and its stereoisomers, each providing unique insights into the peptide's composition and structure.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Sequence Verification

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for the initial characterization of peptides. pepdd.comcreative-proteomics.com ESI is a soft ionization method that allows for the transfer of intact peptide molecules from solution into the gas phase as multiply charged ions. tandfonline.comucsf.edu This characteristic is particularly advantageous for analyzing large biomolecules like peptides.

Molecular Weight Verification: The primary application of ESI-MS in peptide analysis is the precise determination of molecular weight. uab.edunih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the generated ions. Since ESI produces a series of multiply charged ions for a single peptide, a characteristic charge state distribution is observed in the mass spectrum. ucsf.edu By analyzing the m/z values of adjacent peaks in this distribution, the exact molecular weight of the peptide can be calculated with high accuracy, typically in the low parts-per-million range. ucsf.edu This allows for the confirmation of the successful synthesis of this compound and the detection of any potential modifications or impurities.

Sequence Verification: Beyond molecular weight, ESI-MS, when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for peptide sequencing. mtoz-biolabs.comtandfonline.com In a typical MS/MS experiment, a specific precursor ion of the peptide is selected and then fragmented through collision-activated dissociation (CAD). tandfonline.com This process cleaves the peptide backbone at the amide bonds, generating a series of fragment ions, primarily b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the amino acid sequence. uab.edu This fragmentation pattern provides definitive confirmation of the Gly-Trp-Met-Asp-Phe sequence in the target peptide.

| Parameter | Information Provided | Significance for this compound |

| Mass-to-Charge Ratio (m/z) | Determines the molecular weight of the intact peptide with high precision. | Confirms the successful synthesis and purity of the pentapeptide. |

| Tandem MS (MS/MS) Fragmentation | Generates fragment ions (b- and y-ions) that reveal the amino acid sequence. | Verifies the correct sequence of Gly, Trp, Met, Asp, and Phe residues. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Sample Characterization

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for peptide analysis. creative-proteomics.comnih.gov In MALDI, the peptide sample is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z. creative-proteomics.com

Sample Characterization and Purity Assessment: MALDI-TOF MS is particularly useful for the rapid analysis of peptide mixtures and for assessing sample purity. researchgate.net It typically produces singly charged ions, resulting in simpler mass spectra compared to ESI-MS. nih.gov This makes it straightforward to identify the target peptide and any impurities or byproducts from the synthesis. The high throughput of MALDI-TOF MS allows for the efficient screening of multiple samples.

Peptide Mass Fingerprinting: While direct sequencing is more commonly performed with ESI-MS/MS, MALDI-TOF MS is a key component of peptide mass fingerprinting (PMF). tandfonline.comhawaii.edu In this approach, a protein is enzymatically digested, and the masses of the resulting peptides are measured by MALDI-TOF MS. This "fingerprint" of peptide masses is then compared to theoretical digests of proteins in a database to identify the original protein. tandfonline.com

| Technique | Ionization Method | Typical Ions | Primary Application for this compound |

| ESI-MS | Electrospray | Multiply charged | Precise molecular weight determination and sequence verification (with MS/MS). |

| MALDI-TOF MS | Laser desorption from a matrix | Singly charged | Rapid sample characterization, purity assessment, and analysis of peptide mixtures. |

Ion Mobility-Mass Spectrometry (IM-MS) for Structural Differentiation of Isomers

The presence of DL-amino acids in this compound results in a complex mixture of stereoisomers. While conventional mass spectrometry can confirm the mass and sequence, it generally cannot distinguish between these isomers. nih.gov Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size and shape of the ions, enabling the differentiation of isomeric species. nih.govacs.org

Gas-Phase Separation: IM-MS separates ions in the gas phase based on their different mobilities through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. acs.org Ions with a smaller collision cross-section (CCS), which is related to their three-dimensional shape, will travel through the drift tube faster than ions with a larger CCS. acs.org This allows for the separation of isomers that have the same mass but different conformations.

Structural Differentiation of Stereoisomers: The different spatial arrangements of the D- and L-amino acid residues in the stereoisomers of this compound can lead to distinct three-dimensional structures. These structural differences result in different CCS values, which can be measured by IM-MS. mdpi.com By comparing the arrival time distributions of the ions, it is possible to distinguish between different stereoisomers present in the sample. mdpi.comiu.edu Combining IM-MS with tandem mass spectrometry (MS/MS) can further aid in localizing the position of the isomerized residue within the peptide sequence. nih.govacs.org

| Isomer Type | Basis of Separation in IM-MS | Expected Outcome for this compound Stereoisomers |

| Stereoisomers | Differences in three-dimensional shape and collision cross-section (CCS). | Separation of different stereoisomers based on their unique gas-phase conformations, allowing for their identification and characterization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in both solution and solid states. springernature.comcreative-proteomics.com It provides atomic-resolution information about the peptide's conformation, folding, and intermolecular interactions.

Solution-State NMR for Peptide Folding and Dynamic Behaviors

Solution-state NMR is used to study the structure and dynamics of peptides in a near-physiological environment. nih.gov By analyzing various NMR parameters, a detailed picture of the peptide's conformational ensemble and flexibility can be obtained.

Peptide Folding and Secondary Structure: One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all the protons in the peptide. creative-proteomics.com The chemical shifts of the amide and alpha-protons are sensitive to the local secondary structure. NOESY experiments provide information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional fold. nih.gov For a flexible peptide like this compound, solution-state NMR can reveal the populations of different conformations in solution. uab.cat

Dynamic Behaviors: NMR relaxation experiments provide insights into the dynamic behavior of the peptide on a wide range of timescales. nih.govacs.org By measuring parameters such as the longitudinal (T1) and transverse (T2) relaxation times and the heteronuclear NOE, the flexibility of different parts of the peptide backbone and side chains can be characterized. acs.org This information is essential for understanding how the peptide interacts with other molecules and how its conformation fluctuates in solution. acs.org

| NMR Experiment | Information Obtained | Relevance to this compound |

| COSY | Through-bond proton-proton connectivities. | Aids in the assignment of amino acid spin systems. |

| NOESY | Through-space proton-proton distances (typically < 5 Å). | Provides crucial distance restraints for determining the three-dimensional structure and folding of the peptide in solution. |

| Relaxation Experiments (T1, T2, NOE) | Information on molecular motion and flexibility at different sites. | Characterizes the dynamic behavior of the peptide backbone and side chains, revealing regions of flexibility and conformational exchange. |

Solid-State NMR for Assembled Peptide States

Solid-state NMR (ssNMR) is a vital technique for studying the structure of non-crystalline, insoluble peptide assemblies, such as amyloid fibrils or self-assembled nanostructures. nih.govmdpi.comnih.gov Since this compound has the potential to self-assemble, ssNMR can provide valuable structural information on these aggregated states.

Structure of Self-Assembled Peptides: In ssNMR, the anisotropic interactions that are averaged out in solution are retained, providing rich structural information. youtube.com Techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra. wikipedia.org By measuring parameters such as chemical shifts and dipolar couplings, ssNMR can determine the secondary structure (e.g., β-sheets) and the packing of the peptides within the assembly. researchgate.netspringernature.com Isotopic labeling (e.g., with 13C and 15N) is often employed to simplify the spectra and facilitate resonance assignment. nih.gov

| Technique | Sample State | Key Information Provided | Potential Application to this compound |

| Solution-State NMR | In solution | 3D structure, folding, and dynamics in a solvated environment. | Characterization of the conformational ensemble and flexibility of the monomeric peptide. |

| Solid-State NMR | Solid (e.g., aggregated, fibrillar) | Atomic-resolution structure of self-assembled states, including secondary structure and intermolecular packing. | Elucidation of the molecular architecture of any self-assembled structures or amyloid-like fibrils formed by the peptide. |

Chiral Chromatography for Stereoisomeric Purity Assessment

Chromatographic techniques are indispensable for the separation and quantification of the various stereoisomers of this compound. Due to the subtle differences in the physical and chemical properties of diastereomers and enantiomers, specialized chiral methods are required for effective resolution. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing peptide stereoisomers. The direct separation of these closely related compounds is achieved by employing Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with each stereoisomer. mdpi.comchromatographyonline.com

Zwitterionic ion-exchange (ZWIX) type CSPs have proven particularly effective for the stereoselective resolution of oligopeptides without prior hydrolysis. nih.govchiraltech.com These stationary phases can achieve high chromatographic selectivity, enabling the separation of complex diastereomeric mixtures. nih.gov Polysaccharide-based and cyclodextrin-based CSPs are also widely used for the chiral separation of amino acids and peptides. mdpi.com

In some cases, conventional reversed-phase HPLC (RP-HPLC) using achiral stationary phases can also resolve peptide diastereomers. nih.gov This separation is possible because the introduction of a D-amino acid into an L-amino acid sequence can disrupt the formation of stable secondary structures, leading to differences in hydrophobicity and retention time. nih.gov

The table below illustrates a hypothetical separation of four diastereomers of the target peptide using a chiral HPLC column, demonstrating the resolution achievable with this technique.

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| H-Gly-L-Trp-L-Met-L-Asp-L-Phe-NH2 | 15.2 | - |

| H-Gly-D-Trp-L-Met-L-Asp-L-Phe-NH2 | 16.8 | 2.1 |

| H-Gly-L-Trp-D-Met-L-Asp-L-Phe-NH2 | 17.5 | 1.2 |

| H-Gly-L-Trp-L-Met-D-Asp-L-Phe-NH2 | 18.9 | 2.3 |

| This interactive table contains hypothetical data for illustrative purposes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzed Amino Acid Enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) offers an indirect but highly sensitive method for determining the enantiomeric composition of the constituent amino acids of the peptide. This approach involves two key steps: hydrolysis of the peptide bond and derivatization of the resulting free amino acids. cat-online.comamericanpeptidesociety.org

First, the peptide is hydrolyzed, typically using strong acid (e.g., 6N HCl), to break it down into its individual amino acids. cat-online.com A significant challenge in this step is the potential for acid-induced racemization, which can artificially alter the D/L ratio. cat-online.comnih.gov To correct for this, hydrolysis can be performed in deuterated acid (DCl). nih.gov Any enantiomers formed via racemization during this process will incorporate a deuterium (B1214612) atom at the α-carbon, allowing them to be distinguished by mass spectrometry from the enantiomers originally present in the peptide. nih.gov

Following hydrolysis, the amino acids must be chemically modified (derivatized) to increase their volatility for GC analysis. americanpeptidesociety.org A common method involves converting them to their N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.gov The derivatized amino acids are then separated on a chiral capillary column, such as Chirasil-Val, and detected by a mass spectrometer, which provides both quantification and structural confirmation. nih.govresearchgate.net

| Amino Acid Enantiomer | Derivatization Agent | Chiral Column | Hypothetical Retention Time (min) |

| L-Tryptophan derivative | HFBA-HFB | Chirasil-L-Val | 22.1 |

| D-Tryptophan derivative | HFBA-HFB | Chirasil-L-Val | 22.9 |

| L-Methionine derivative | TFAA-TFE | Rt-gamma-DEXsa | 18.5 |

| D-Methionine derivative | TFAA-TFE | Rt-gamma-DEXsa | 19.1 |

| L-Aspartic acid derivative | TFAA-HFB | Chirasil-L-Val | 16.3 |

| D-Aspartic acid derivative | TFAA-HFB | Chirasil-L-Val | 16.8 |

| L-Phenylalanine derivative | HFBA-HFB | Rt-gamma-DEXsa | 20.4 |

| D-Phenylalanine derivative | HFBA-HFB | Rt-gamma-DEXsa | 21.0 |

| This interactive table contains hypothetical data for illustrative purposes. |

Spectroscopic Techniques for Secondary Structure Elucidation

Spectroscopic methods are crucial for investigating the three-dimensional conformation of this compound in solution. The specific arrangement of D- and L-amino acids in the peptide chain profoundly influences its secondary structure, which can be probed using techniques like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy. lew.ro

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in various environments. nih.govnih.gov It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting CD spectrum in the far-UV region (185-240 nm) is highly sensitive to the peptide's backbone conformation. creative-proteomics.com

Different secondary structures exhibit distinct CD spectra:

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or disordered structures generally display a strong negative band between 195 nm and 200 nm. americanpeptidesociety.org

The peptide this compound contains a mixture of L- and D-amino acids. The presence of D-isomers disrupts the formation of regular, right-handed α-helices, which are common in homochiral L-peptides. rsc.org Consequently, this peptide is expected to adopt a largely disordered or random coil conformation in aqueous solution. nih.gov The CD spectrum would therefore be predicted to be dominated by a single, strong negative peak below 200 nm, characteristic of an unstructured state.

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~190 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | - | ~195-200 |

| Predicted for Target Peptide | None significant | ~198 |

| This interactive table summarizes characteristic CD spectral features. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is another key technique for peptide conformational analysis, providing information based on the vibrational modes of the peptide backbone. nih.gov The amide I and amide II bands are particularly useful for deducing secondary structure. leibniz-fli.de

The Amide I band, occurring between 1600 and 1700 cm⁻¹, is the most sensitive probe for secondary structure. nih.gov It originates mainly from the C=O stretching vibrations of the peptide backbone. leibniz-fli.de The Amide II band (1510-1580 cm⁻¹) is more complex, resulting from N-H bending and C-N stretching vibrations. leibniz-fli.de

The frequency of the amide I peak is strongly correlated with specific conformations:

α-Helices : ~1650–1658 cm⁻¹

β-Sheets : ~1620–1640 cm⁻¹

β-Turns : ~1660-1685 cm⁻¹ researchgate.net

Random Coils : ~1640–1650 cm⁻¹ researchgate.net

For this compound, the expected random coil structure would result in a broad amide I band centered around 1645 cm⁻¹. It is important to recognize that the side chains of certain amino acids, including Aspartic acid, Phenylalanine, and Tryptophan, can also exhibit absorbance in the 1500-1700 cm⁻¹ region, which may need to be accounted for during spectral analysis. leibniz-fli.denih.gov

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

| Predicted for Target Peptide | ~1645 (broad) |

| This interactive table correlates Amide I frequencies with peptide secondary structures. |

Conformational Analysis and Dynamics of H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2 Stereoisomers

Influence of DL-Amino Acid Configuration on Peptide Backbone and Side-Chain Conformational Space

The presence of DL-amino acid configurations at the Tryptophan (Trp), Methionine (Met), Aspartic Acid (Asp), and Phenylalanine (Phe) residues fundamentally alters the accessible conformational space of the peptide backbone. In a standard all-L peptide, amino acid residues predominantly populate the αR (right-handed helical) and β (extended) regions of the Ramachandran plot. However, the introduction of D-amino acids opens up symmetrically related regions.

The intrinsic backbone conformational propensities of D-amino acids are effectively the inverse of their corresponding L-enantiomers. nih.gov This means a D-amino acid will favor the αL (left-handed helical) and other regions in the upper right quadrant of the Ramachandran plot, which are sterically forbidden for L-amino acids (except for the achiral Glycine). nih.govresearchgate.net For the peptide H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, each of the four chiral centers can exist in either an L- or D-configuration, resulting in 2^4 = 16 distinct diastereomers.

The specific configuration at each position has a profound local effect:

Backbone Torsion: The φ (phi) and ψ (psi) dihedral angles preferred by a D-residue are inverted compared to its L-counterpart. This inversion forces a local change in the direction of the peptide chain. nih.gov

Side-Chain Orientation: The spatial orientation of the side-chain relative to the backbone is altered. This impacts potential intramolecular interactions between side chains, which are crucial for stabilizing specific folds. For instance, the interaction between the bulky aromatic side chains of Trp and Phe, or the interaction of the negatively charged Asp side chain with other parts of the peptide, will be highly dependent on their respective L- or D-configurations.

This mixture of L- and D-residues disrupts the formation of regular, long-range secondary structures like the α-helix, which relies on the uniform chirality of its constituent residues. nih.govfrontiersin.org Instead, the peptide is predisposed to form more complex, turn-rich structures. The conformational space available to the entire peptide is a hyper-dimensional landscape with numerous local energy minima, each corresponding to a different stereoisomer's preferred fold.

| Amino Acid Chirality | Favored Conformational Regions (φ, ψ) | Associated Secondary Structures |

|---|---|---|

| L-Amino Acid | αR (approx. -60°, -45°) β (approx. -120°, +140°) | Right-handed α-helix β-sheet |

| D-Amino Acid | αL (approx. +60°, +45°) Inverted β (approx. +120°, -140°) | Left-handed α-helix Turns, specific β-hairpins |

Identification of Preferred Conformational Motifs (e.g., Beta-Turns, Helical Structures, Extended Conformations)

The introduction of D-amino acids into a peptide sequence is a well-established strategy for inducing specific turn structures. rsc.org In peptides containing a mix of L- and D-residues, such as this compound, the formation of various β-turns is highly probable. A D-amino acid at the i+1 or i+2 position of a turn can stabilize type I' or type II' β-turns, respectively. nih.gov Given the multiple DL-residues in the sequence, a variety of overlapping turn motifs could be adopted, leading to compact, globular-like conformations.

While a continuous α-helix is unlikely, short helical turns, such as a 3₁₀-helix, or mixed left- and right-handed helical segments could occur, though these are generally less stable. rsc.org The presence of alternating L- and D-amino acids can also promote the formation of novel secondary structures, such as α-sheet structures, which are defined by the alternation of αL and αR conformations. nih.gov A sequence with alternating chirality can also favor flat, ring-shaped conformations in cyclic peptides, a principle that could influence the folding of linear peptides into hairpin-like structures. researchgate.net

The specific motifs adopted by any given stereoisomer will be dictated by the precise sequence of L- and D-configurations.

An L-D sequence junction promotes turn-like structures. rsc.org

An alternating L-D-L-D pattern could favor more extended, sheet-like structures or hairpins. nih.gov

Clusters of L- or D-residues might form short, unstable helical segments.

Therefore, the conformational ensemble of the 16 diastereomers would likely be dominated by a collection of turn-rich and extended hairpin-like structures rather than canonical α-helices or extensive β-sheets.

Solvent Effects on Peptide Conformation and Flexibility

The surrounding solvent environment plays a critical role in modulating the conformational preferences and dynamics of peptides. The equilibrium between different conformers is the result of a delicate balance between intramolecular interactions (like hydrogen bonds) and interactions between the peptide and solvent molecules. aps.org

Polar Solvents (e.g., Water): In aqueous solutions, polar and charged side chains, such as the carboxylic acid group of Aspartic Acid, will be well-solvated. This hydration of the backbone and polar side groups can compete with and weaken intramolecular hydrogen bonds that stabilize compact structures like helices and turns. aps.orgrsc.org This may lead to a more flexible and dynamic conformational ensemble, favoring extended or random coil-like states. However, hydrophobic collapse, driven by the Trp, Met, and Phe side chains, could still promote the adoption of specific folded structures to minimize their exposure to water.

Structure-Inducing Solvents (e.g., Trifluoroethanol - TFE): Solvents like TFE are known to promote helical structures by dehydrating the peptide backbone, thus favoring intramolecular hydrogen bonds. mdpi.com While a full α-helix is improbable due to the mixed chirality, TFE could potentially stabilize any inherent helical propensity in short segments of the peptide.

The conformational flexibility of the peptide is therefore not an intrinsic property but is highly dependent on the solvent system. A change in solvent can trigger a significant shift in the conformational equilibrium, populating different structures within the ensemble. aps.orgrsc.org

Experimental Methods for Conformational Elucidation (referencing NMR, CD, FTIR applications)

Determining the three-dimensional structure of a flexible, stereochemically complex peptide requires a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining detailed peptide structures in solution. springernature.com

Chemical Shifts: The CαH chemical shifts are highly sensitive to the local backbone conformation and can be used to distinguish between helical, sheet, and random coil structures. nih.gov

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance restraints between protons that are close in space (< 5 Å), which is essential for defining the peptide's tertiary fold. mdpi.comuzh.ch

J-Couplings: Scalar (J) couplings provide information about dihedral angles (φ), which helps to restrain the backbone conformation. For a peptide with DL-amino acids, NMR can differentiate between the distinct conformations adopted by each of the 16 diastereomers, provided they can be separated and analyzed individually. mdpi.com

Far-UV CD (190-250 nm): This region probes the peptide backbone amide bonds. Canonical secondary structures have characteristic spectra: α-helices show negative bands at ~222 and ~208 nm and a positive band at ~192 nm, while β-sheets show a negative band around 217 nm. americanpeptidesociety.org

Interpretation Challenges: For a peptide containing both L- and D-amino acids, the interpretation is complex. The CD signal is a population-weighted average of all conformers, and D-amino acids produce mirror-image spectra to their L-counterparts. This can lead to complex or even nearly featureless spectra if different chiral structures cancel each other out. nih.gov However, this complexity itself is a strong indicator of a heterochiral composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the hydrogen-bonding status of the peptide backbone. The Amide I band (1600-1700 cm⁻¹) is particularly informative. Its frequency is sensitive to the type of secondary structure: α-helices typically absorb around 1650-1658 cm⁻¹, while β-sheets absorb at ~1620-1640 cm⁻¹. nih.gov This technique can complement CD and NMR by providing a direct measure of the hydrogen-bonding patterns within the conformational ensemble.

| Method | Information Obtained | Relevance to this compound |

|---|---|---|

| NMR | Atomic-resolution 3D structure, dihedral angles, inter-proton distances, dynamics. springernature.comuzh.ch | Can resolve the specific structures of individual diastereomers and identify non-canonical folds. |

| CD | Estimation of average secondary structure content (helix, sheet, turn). nih.govamericanpeptidesociety.org | Provides a global view of the conformational ensemble; complex spectra would confirm heterochirality. |

| FTIR | Hydrogen-bonding patterns, identification of secondary structure elements. nih.gov | Complements CD by directly probing the hydrogen bonds that stabilize the adopted motifs. |

Stereochemical Implications for Conformational Ensemble and Stability

Stereochemistry is the primary determinant of the conformational ensemble and thermodynamic stability of the this compound peptide family. The specific arrangement of L- and D-amino acids dictates which folded structures are energetically accessible and stable.

Each of the 16 diastereomers will have a unique conformational energy landscape. researchgate.net Some stereoisomers may be able to adopt highly stable, well-defined conformations stabilized by a network of favorable intramolecular interactions. For example, a specific L-D-L-D sequence might form a particularly stable β-hairpin. Other stereoisomers may lack the ability to form such stabilizing interactions and will therefore exist as more flexible, disordered ensembles of structures. biorxiv.org

The stability of a given conformation is directly linked to its stereochemical makeup. The introduction of a D-amino acid can either stabilize a peptide, for instance by facilitating a key turn, or destabilize it by disrupting a favorable L-chiral structure. nih.govnih.gov Studies on tripeptide stereoisomers have shown that subtle changes in stereoconfiguration can lead to vastly different self-assembly properties and intramolecular hydrogen bonding patterns, which directly reflects differences in conformational stability. researchgate.net

Computational Modeling and Simulation of H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2 Systems

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a peptide over time. acs.org For a peptide containing a mix of D- and L-amino acids like H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, MD simulations are crucial for exploring the vast number of possible three-dimensional structures.

All-Atom and Coarse-Grained Approaches

MD simulations can be performed at different levels of resolution. All-atom (AA) simulations explicitly represent every atom in the system, including hydrogen atoms. This high level of detail allows for an accurate description of intermolecular and intramolecular interactions, such as hydrogen bonds and van der Waals forces. However, the computational cost of AA simulations can be very high, limiting the time scales that can be simulated.

In contrast, coarse-grained (CG) models simplify the system by grouping several atoms into a single interaction site. umich.edu This reduction in the number of particles allows for simulations to be run for longer time scales and on larger systems. umich.edu For a peptide like this compound, a CG approach could be used to study large-scale conformational changes, such as folding and unfolding, which may occur over microseconds or longer. The choice between AA and CG approaches depends on the specific research question and the available computational resources.

| Feature | All-Atom (AA) | Coarse-Grained (CG) |

|---|---|---|

| Level of Detail | Explicit representation of every atom. | Groups of atoms represented as single beads. |

| Computational Cost | High | Low |

| Accessible Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |

| Typical Applications | Detailed analysis of local interactions, hydrogen bonding, and solvent effects. | Study of large-scale conformational changes, protein folding, and self-assembly. |

Enhanced Sampling Techniques (e.g., Replica Exchange Molecular Dynamics)

A major challenge in MD simulations is adequately sampling the vast conformational space of a flexible molecule like a peptide. Standard MD simulations can get trapped in local energy minima, preventing the exploration of other relevant conformations. Enhanced sampling techniques are designed to overcome this limitation by accelerating the exploration of the potential energy surface.

One such technique is Replica Exchange Molecular Dynamics (REMD) . In REMD, multiple simulations (replicas) of the same system are run in parallel at different temperatures. Periodically, the conformations of replicas at different temperatures are exchanged. The higher-temperature simulations can more easily overcome energy barriers, allowing for a more thorough exploration of the conformational space. The exchanges with lower-temperature replicas ensure that the correct Boltzmann distribution is sampled at each temperature. For a peptide with multiple stereoisomers, REMD can be particularly useful for exploring the different conformational preferences of each diastereomer. acs.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions

While MD simulations are excellent for studying the dynamic behavior of molecules, they rely on classical mechanics and pre-defined force fields. Quantum mechanical (QM) calculations, on the other hand, are based on the principles of quantum mechanics and can provide a more accurate description of the electronic structure and interactions within a molecule. nih.govnih.govacs.org

For the peptide this compound, QM calculations can be used to:

Determine accurate partial atomic charges for the amino acid residues, which are crucial for developing accurate force fields. nih.gov

Investigate the nature of non-covalent interactions, such as hydrogen bonds and pi-stacking interactions involving the tryptophan and phenylalanine side chains.

Calculate the relative energies of different conformations to identify the most stable structures.

Study the effects of stereochemistry on the electronic properties of the peptide.

Common QM methods include Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.govnih.gov Due to their high computational cost, QM calculations are typically performed on smaller fragments of the peptide or for a limited number of conformations.

Development and Validation of Force Fields for Racemic Amino Acid Residues in Peptides

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. Standard force fields, such as AMBER and CHARMM, have been primarily developed and parameterized for proteins composed of L-amino acids. byu.eduresearchgate.net

The presence of D-amino acids in this compound necessitates the use of force fields that can accurately model the stereochemistry of both L- and D-amino acids. While many modern force fields can handle D-amino acids by inverting the chirality of the corresponding L-amino acid parameters, it is important to validate their performance for peptides containing a mix of stereoisomers. researchgate.net

The development and validation of force fields for racemic peptides often involve:

Performing high-level QM calculations on small model compounds (e.g., dipeptides) containing D-amino acids to obtain reference data for parameterization. researchgate.net

Comparing the results of MD simulations with experimental data, such as that from NMR spectroscopy, to assess the accuracy of the force field in reproducing conformational preferences.

Refining the force field parameters to improve the agreement between simulation and experiment.

Recent studies have focused on developing residue-specific force fields that can better capture the intrinsic conformational propensities of different amino acids, including their D-enantiomers. amazonaws.com

In Silico Prediction of Stereoisomer-Specific Conformations and Stabilities

The inclusion of DL-amino acid pairs in the peptide sequence leads to the formation of diastereomers, which can have distinct three-dimensional structures and stabilities. In silico methods play a crucial role in predicting these stereoisomer-specific conformations and assessing their relative stabilities. nih.gov

Computational approaches to predict the conformations of peptides include:

Conformational search algorithms: These methods systematically or stochastically explore the conformational space of the peptide to identify low-energy structures.

Molecular dynamics simulations: As discussed earlier, MD simulations can be used to explore the dynamic behavior of each stereoisomer and identify the most populated conformational states. nih.gov

Homology modeling: This approach is less applicable to short, flexible peptides with unnatural amino acids, as it relies on the availability of experimentally determined structures of similar peptides.

Theoretical Frameworks for Intermolecular Interaction Energy Calculations

Understanding the interactions between the peptide and its environment (e.g., solvent molecules, other peptides, or a biological target) is essential for predicting its behavior. Theoretical frameworks for calculating intermolecular interaction energies can provide quantitative insights into the strength and nature of these interactions.

The total interaction energy can be decomposed into several components:

Electrostatic interactions: These arise from the interactions between the partial charges on the atoms of the interacting molecules.

Van der Waals interactions: These include both attractive (dispersion) and repulsive (exchange) forces.

Polarization effects: The charge distribution of a molecule can be distorted by the electric field of another molecule, leading to an induced dipole moment and an additional attractive interaction.

Molecular Interactions of H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2

Peptide-Peptide Self-Association and Oligomerization Mechanisms

The self-assembly of peptides into ordered supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, van der Waals forces, and hydrophobic interactions. For H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, its amphiphilic nature—possessing hydrophobic residues (Trp, Met, Phe) and a hydrophilic, negatively charged residue (Asp)—is a primary driver for self-association in aqueous environments.

Aromatic residues play a particularly significant role in directing peptide self-assembly. The presence of both Tryptophan (Trp) and Phenylalanine (Phe) in the sequence suggests a strong propensity for oligomerization through π-π stacking interactions between their aromatic rings. In many peptide systems, these aromatic interactions are a key factor in the formation of stable nanostructures such as fibrils, nanotubes, and spheres. The hydrophobic effect, driven by the Met and the aromatic residues, would likely cause the peptide to arrange itself to minimize the exposure of these nonpolar side chains to water, potentially forming a hydrophobic core in an assembled oligomer.

The process can be concentration-dependent, with discrete nanostructures forming at low concentrations and potentially fusing into larger microspheres or clusters at higher concentrations, stabilized by intermolecular aromatic interactions. While the specific morphology of assemblies formed by this compound has not been detailed, the fundamental principles governing amphiphilic and aromatic peptide assembly suggest a high potential for forming ordered oligomeric structures.

Peptide-Membrane Model System Interactions

The interaction of peptides with lipid bilayers is fundamental to many biological processes and is a key area of study for antimicrobial peptides and cell-penetrating peptides (CPPs). The composition of this compound suggests it is membrane-active.

Biophysical Mechanisms of Interaction (e.g., Carpet, Toroidal Pore Formation, Membrane Thinning)

Several models describe the mechanisms by which peptides disrupt lipid membranes. These models are not mutually exclusive and depend on peptide concentration, sequence, and membrane composition.

Carpet Model: In this model, peptides accumulate on the surface of the lipid bilayer, oriented parallel to the membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and membrane disintegration.

Toroidal Pore Formation: This mechanism involves the insertion of peptides into the membrane, where they induce high curvature in the lipid bilayer. The resulting pore is lined by both the peptides and the polar head groups of the lipid molecules, which bend inward to form a continuous surface. This process leads to membrane permeabilization.

Membrane Thinning: Electrostatic interactions between the peptide and lipid headgroups, combined with peptide-peptide interactions, can cause stretching and a localized decrease in the thickness of the membrane, which can compromise its integrity.

The Trp residue in the peptide is a valuable intrinsic fluorescent probe for studying these interactions. Its fluorescence emission is highly sensitive to the polarity of its local environment, exhibiting a characteristic blue shift (a shift to shorter wavelengths) and an increase in quantum yield as it moves from an aqueous environment into the hydrophobic interior of a lipid bilayer. This property allows for the quantitative analysis of peptide-membrane binding and insertion depth.

Influence of Membrane Composition and Phase State on Interaction Modes

The composition and physical state of the lipid membrane critically influence peptide-membrane interactions. Key factors include the presence of anionic lipids, acyl chain saturation, and cholesterol content.

Acyl Chain Composition: Membranes containing unsaturated lipid acyl chains have a more hydrophobic core and can exhibit packing defects, which may facilitate the insertion of peptides. The interaction of peptides can be non-linear with respect to the concentration of unsaturated lipids, indicating specific peptide-lipid preferences.

Membrane Phase State: Phenylalanine has been shown to interact differently with lipids in liquid-expanded (more fluid) versus liquid-condensed (more rigid) phases. It can insert into defects in lipid packing and impose new arrangements, altering the compressibility and morphology of the membrane. The presence of Phe in the peptide suggests its interaction could be modulated by the phase state of the target membrane.

The table below summarizes how different membrane components can influence peptide interactions.

| Membrane Component | Typical Effect on Peptide Interaction | Potential Relevance for this compound |

| Anionic Lipids (e.g., PG, PS) | Attract cationic peptides; may repel anionic peptides. | The Asp residue may cause electrostatic repulsion, but hydrophobic interactions could still dominate. |

| Unsaturated Acyl Chains | Increase membrane fluidity and packing defects, often facilitating peptide insertion. | Could lower the energy barrier for the insertion of the peptide's hydrophobic Trp, Met, and Phe residues. |

| Cholesterol | Increases membrane order and thickness, can inhibit or modulate peptide activity. | May reduce the peptide's ability to disrupt the membrane by increasing bilayer rigidity. |

| Lipid Phase (Liquid-Condensed) | More ordered and tightly packed, generally more resistant to peptide-induced disruption. | The peptide may preferentially interact with less-ordered domains or domain boundaries. |

Computational Studies of Peptide-Lipid Bilayer Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating peptide-lipid interactions at an atomic level. These computational methods can provide insights into processes that are difficult to observe experimentally, such as the precise orientation of a peptide as it binds to and inserts into a bilayer, the specific interactions between amino acid side chains and lipid molecules, and the resulting perturbations to membrane structure, such as changes in thickness, lipid order, and local curvature.

For a peptide like this compound, an MD simulation could elucidate

Supramolecular Assembly and Nanostructure Formation by H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2

Principles of Peptide Self-Assembly Driven by Non-Covalent Interactions

Peptide self-assembly is a spontaneous process where individual peptide molecules organize into stable, well-ordered supramolecular structures. bilkent.edu.tr This phenomenon is not driven by the formation of strong covalent bonds but rather by a combination of weaker, non-covalent interactions. bilkent.edu.trnih.gov These forces, while individually weak, collectively provide the thermodynamic driving force for creating complex nano-architectures like fibrils, ribbons, tubes, and sheets. nih.govnih.gov

The primary non-covalent interactions governing this process include:

Hydrogen Bonding: The peptide backbone, with its repeating amide (-CONH-) groups, is a potent source of hydrogen bonds. These interactions are fundamental to the formation of secondary structures like β-sheets and α-helices, which often serve as the foundational motifs for larger assemblies. acs.org

Hydrophobic Interactions: In an aqueous environment, hydrophobic (nonpolar) amino acid side chains are driven to associate with one another to minimize their contact with water. This effect is a major contributor to the folding of peptides and their subsequent aggregation into larger structures where these hydrophobic residues are buried in the core. acs.orgnih.gov

Electrostatic Interactions: Attractive or repulsive forces between charged amino acid residues (like Aspartic Acid, Lysine (B10760008), Arginine) play a critical role. These interactions are highly sensitive to environmental factors like pH and ionic strength, which can be used to control the assembly process. nih.gov

π-π Stacking: Aromatic residues such as Phenylalanine (Phe) and Tryptophan (Trp) can interact through the stacking of their planar aromatic rings. This interaction contributes significantly to the stability and specific arrangement of peptides within an assembly. nih.gov

Van der Waals Forces: These are weak, short-range attractions between all atoms and are crucial for the close packing of molecules within a stable nanostructure. nih.gov

The final morphology of the assembled nanostructure is determined by the delicate balance of these competing forces, which is dictated by the peptide's primary amino acid sequence. bilkent.edu.tr

Characterization of Formed Higher-Order Structures (e.g., Nanofibers, Hydrogels, Vesicular Assemblies)

Once peptides self-assemble, they can form a variety of higher-order structures with potential applications in biomedicine and material science. Common structures include:

Nanofibers: These are elongated, solid nanostructures with diameters typically less than 100 nm. nih.gov They often arise from the hierarchical assembly of β-sheet-rich peptides. nih.gov

Hydrogels: These are three-dimensional networks of entangled peptide nanofibers that can trap vast amounts of water, forming a semi-solid material. frontiersin.org Peptide hydrogels are of great interest for tissue engineering and drug delivery due to their biocompatibility and structural similarity to the native extracellular matrix. nih.gov

Vesicular Assemblies: Under certain conditions, amphiphilic peptides can assemble into spherical structures like micelles or hollow vesicles. These are particularly useful for encapsulating and delivering therapeutic agents. nih.gov The transition between different morphologies, such as from nanotubes to vesicles, can sometimes be controlled by factors like peptide concentration. nih.gov

Environmental and Concentration-Dependent Control over Self-Assembly Processes (e.g., pH, ionic strength, temperature)

The self-assembly process is highly sensitive to external conditions, allowing for precise control over the formation and properties of the resulting nanomaterials.

pH: Changes in pH alter the protonation state of ionizable amino acid side chains (e.g., the carboxylic acid of Aspartic acid). This modifies electrostatic repulsion or attraction between peptides, which can trigger or inhibit assembly. For instance, raising the pH can neutralize positively charged residues, reducing repulsion and allowing peptides to assemble into hydrogels. nih.gov

Ionic Strength: The addition of salts can screen electrostatic charges, reducing repulsion between similarly charged peptides and promoting their aggregation. This is a common method used to induce hydrogelation. arizona.edu

Temperature: Temperature can influence hydrophobic interactions and the stability of hydrogen bonds. Some peptides are designed to undergo a conformational transition and assemble into a hydrogel upon an increase in temperature. researchgate.net

Concentration: The concentration of the peptide is a critical factor. Below a certain critical aggregation concentration, peptides remain as soluble monomers. Above this threshold, self-assembly into higher-order structures begins. nih.gov

| Environmental Factor | Effect on Peptide Interactions | Outcome of Self-Assembly |

| pH | Alters charge on acidic/basic side chains, modifying electrostatic repulsion/attraction. | Can trigger or reverse assembly; controls morphology (e.g., fiber vs. vesicle). |

| Ionic Strength | Ions in solution screen electrostatic charges, reducing repulsion. | Promotes aggregation and can induce hydrogelation. |

| Temperature | Affects the strength of hydrophobic interactions and hydrogen bonds. | Can induce folding and assembly in thermo-responsive peptides. |

| Concentration | Determines whether peptides exist as monomers or assembled structures. | Assembly occurs above a critical concentration; can influence final morphology. |

Influence of Racemic Amino Acid Content on Assembly Kinetics and Resultant Morphology

Chirality, or the "handedness" of amino acids (L- vs. D-forms), plays a profound role in self-assembly. Using racemic mixtures (equal amounts of L- and D-peptides) or heterochiral sequences can lead to nanostructures with unique properties not seen in their enantiomerically pure counterparts. scienceopen.com

Research on the β-hairpin peptides MAX1 (L-peptide) and DMAX1 (D-peptide) has shown that a racemic mixture forms a hydrogel that is four times more rigid than gels formed from either pure enantiomer. acs.orgethz.ch This significant enhancement in mechanical stiffness is attributed to a more efficient molecular packing arrangement. In the co-assembled racemic structure, hydrophobic valine side chains can form "nested" interactions between enantiomers, maximizing contact and creating a stiffer fibril core. acs.orgethz.ch

The use of heterochirality can also completely alter the resulting morphology. Studies on dipeptides have shown that while a homochiral peptide may not assemble, simply changing the chirality of one amino acid can enable the formation of nanotubes and hydrogels. mdpi.com This demonstrates that stereochemistry is a powerful tool for tuning the self-assembly pathway and the final material properties. scienceopen.com

| Peptide System | Chirality | Observed Property / Morphology | Reference |

| MAX1 / DMAX1 | Racemic Mixture | 4-fold increase in hydrogel storage modulus compared to pure enantiomers. | acs.orgethz.ch |

| Pro-Phe-Phe | Heterochiral Stereoisomers | Forms distinct nanostructures (nanoparticles, nanotapes, or fibrils) depending on the specific L/D configuration. | scienceopen.com |

| D-Phe-L-Ile | Heterochiral Dipeptide | Assembles into water-filled channels and forms supramolecular hydrogels. | mdpi.com |

| L-Phe-L-Ile | Homochiral Dipeptide | Forms nanofibrillar hydrogels with different packing. | mdpi.com |

Chemical Derivatization Strategies for H Gly Dl Trp Dl Met Dl Asp Dl Phe Nh2

Site-Selective Chemical Modification for Probing Structure-Function Relationships

N-Terminal Glycine: The α-amino group of the N-terminal Glycine is a primary target for modification. Its pKa value is typically lower than that of lysine (B10760008) side chains (though none are present in this peptide), enabling selective reactions under controlled pH conditions. nih.govrsc.org Reductive alkylation using various aldehydes can introduce a range of functionalities while preserving the positive charge of the amine, which can be crucial for maintaining biological activity. nih.govrsc.orgresearchgate.net This site is ideal for attaching probes or altering solubility without modifying the core side chains involved in specific interactions.

Tryptophan (Trp): The indole (B1671886) side chain of Tryptophan is a valuable target for modification. rsc.org While historically challenging, recent methods allow for high selectivity. proquest.com Photochemical processes using redox-active pyridinium (B92312) salts can selectively modify Trp residues via a proposed photo-induced electron transfer (PET) mechanism. proquest.comacs.orgnih.gov Another approach involves palladium-catalyzed C–H bond arylation, which can introduce new aromatic groups directly onto the indole ring, enabling the exploration of how aromatic-aromatic interactions influence the peptide's function. csic.es

Methionine (Met): The thioether side chain of Methionine offers unique reactivity. It can be selectively oxidized to methionine sulfoxide (B87167) or sulfone, which can be a reversible or irreversible modification, respectively. acs.orgiris-biotech.de This allows for the study of how the redox state of Met affects peptide structure and function. More advanced strategies include ruthenium-catalyzed sulfimidation, which provides a reversible handle for late-stage functionalization, or palladium-catalyzed C(sp3)–H olefination, where the methionine residue itself directs the modification. nih.govrsc.orgnih.gov

Aspartic Acid (Asp): The carboxylic acid side chain of Aspartic acid is the sole acidic site in the peptide (given the C-terminal amide), making it a prime location for modification. It can be readily coupled with various amines using carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds. This allows for the introduction of a wide array of functional groups, effectively neutralizing the negative charge and enabling investigation into the role of this acidic residue in electrostatic interactions or solubility.

| Modification Site | Residue | Chemical Strategy | Purpose in Structure-Function Studies | References |

| N-terminus | Glycine | Reductive Alkylation | Introduce functional groups, modulate solubility, probe the role of N-terminal charge. | nih.govrsc.org |

| Indole Side Chain | Tryptophan | Photochemical Modification (e.g., with Pyridinium Salts) | Investigate the role of Trp in electron transfer processes or ligand binding. | acs.orgnih.gov |

| Indole Side Chain | Tryptophan | Palladium-Catalyzed C-H Arylation | Explore the impact of extended aromatic systems on peptide interactions and assembly. | csic.es |

| Thioether Side Chain | Methionine | Selective Oxidation (to Sulfoxide/Sulfone) | Probe the influence of methionine's redox state on peptide activity and stability. | acs.orgiris-biotech.de |

| Thioether Side Chain | Methionine | Ruthenium-Catalyzed Sulfimidation | Attach reversible modifications to study dynamic processes or for temporary protection. | nih.gov |

| Carboxyl Side Chain | Aspartic Acid | Carbodiimide-Mediated Amide Coupling | Neutralize charge, attach probes, and investigate the role of the acidic group in interactions. |

Introduction of Spectroscopic Reporter Groups for Biophysical Studies

Derivatization is essential for introducing spectroscopic probes that allow the study of peptide conformation, dynamics, and interactions using techniques like fluorescence spectroscopy.

The intrinsic fluorescence of the Tryptophan residue serves as a natural probe. case.edu Its emission spectrum is highly sensitive to the polarity of its local environment. scirp.org Changes in peptide conformation or binding to other molecules can be monitored by observing shifts in Trp's emission wavelength or changes in its fluorescence intensity. acs.orgnih.gov However, the quantum yield of Tryptophan can be low due to quenching by nearby groups, such as the peptide bond itself, through mechanisms like excited-state electron transfer. case.eduscirp.orgacs.orgresearchgate.net

For more advanced studies, extrinsic fluorescent labels (fluorophores) can be covalently attached. Common attachment points on this peptide would be the N-terminal amine of Glycine or the side-chain carboxyl group of Aspartic acid. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties.

One powerful application is Fluorescence Resonance Energy Transfer (FRET), which measures the distance between a donor fluorophore and an acceptor molecule. By labeling the peptide at two distinct sites (e.g., donor at the N-terminus and an acceptor/quencher on the Asp side chain), intramolecular distances and conformational changes can be monitored in real-time.

| Reporter Group | Attachment Site(s) | Biophysical Application | Principle | References |

| Intrinsic Fluorophore | Tryptophan | Conformational Change Analysis, Binding Studies | The fluorescence of the Trp indole ring is sensitive to the local environment's polarity and quenching effects. | acs.orgnih.gov |

| Extrinsic Fluorophore (e.g., Fluorescein, Rhodamine) | N-terminus (Gly), Side Chain (Asp) | Fluorescence Microscopy, Anisotropy | A covalently attached dye allows for visualization and tracking of the peptide or monitoring of binding events. | bachem.com |

| FRET Pair (Donor/Acceptor) | N-terminus and Asp Side Chain | Intramolecular Distance Measurement, Conformational Dynamics | Energy is transferred from an excited donor to an acceptor; the efficiency of transfer is dependent on the distance between them. | researchgate.net |

Strategies for Enhancing Analytical Detectability and Quantification (e.g., Fixed Charge Reagents, Isotopic Labeling)

Chemical derivatization is crucial for improving the detection and quantification of peptides in complex biological samples, particularly in mass spectrometry-based proteomics. nih.gov

Isotopic Labeling: Stable Isotope Labeling (SIL) is a gold-standard method for accurate protein and peptide quantification. galaxyproject.org This involves synthesizing a version of the target peptide where one or more atoms are replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N). jpt.comcpcscientific.com This "heavy" peptide is chemically identical to the native "light" peptide and co-elutes during chromatography, but it is distinguishable by its mass in a mass spectrometer. By adding a precisely known amount of the heavy peptide standard to a sample, the absolute quantity of the endogenous peptide can be determined by comparing their signal intensities. cpcscientific.comcreative-proteomics.commtoz-biolabs.comnih.govcortecnet.com This is known as the Absolute Quantification (AQUA) method. creative-proteomics.commtoz-biolabs.comnih.gov For H-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2, a heavy version could be synthesized with, for example, a ¹³C and ¹⁵N-labeled Phenylalanine.

Fixed Charge Reagents: The ionization efficiency of a peptide in mass spectrometry can vary significantly depending on its sequence. To improve sensitivity and ensure more reliable detection, fixed charge reagents can be used. These reagents are covalently attached to the peptide, typically at the N-terminus, and introduce a permanent positive or negative charge. This derivatization makes the peptide's ionization independent of its sequence, leading to a more uniform and predictable response in the mass spectrometer and thus enhancing detectability.

| Strategy | Method | Principle | Application | References |